Cas no 80854-59-7 (3-(4-nitrophenyl)but-2-enoic Acid)

3-(4-Nitrophenyl)but-2-enoic acid is a nitro-substituted unsaturated carboxylic acid with a molecular formula of C₁₀H₉NO₄. This compound features a conjugated system comprising a but-2-enoic acid backbone and a 4-nitrophenyl group, which enhances its reactivity in organic synthesis. Its structural properties make it a valuable intermediate for the preparation of pharmaceuticals, agrochemicals, and functional materials. The nitro group offers electron-withdrawing effects, facilitating nucleophilic substitution or reduction reactions, while the α,β-unsaturated carboxylic acid moiety allows for Michael additions or further derivatization. The compound is typically supplied as a crystalline solid with high purity, ensuring consistent performance in research and industrial applications.
3-(4-nitrophenyl)but-2-enoic Acid structure
80854-59-7 structure
Product Name:3-(4-nitrophenyl)but-2-enoic Acid
CAS No:80854-59-7
MF:C10H9NO4
MW:207.182762861252
CID:986176
Update Time:2025-06-10

3-(4-nitrophenyl)but-2-enoic Acid Chemical and Physical Properties

Names and Identifiers

    • (Z)-3-(4-nitrophenyl)but-2-enoic acid
    • 3-(4-nitrophenyl)but-2-enoic Acid
    • Inchi: 1S/C10H9NO4/c1-7(6-10(12)13)8-2-4-9(5-3-8)11(14)15/h2-6H,1H3,(H,12,13)/b7-6-
    • InChI Key: APEDXSVBRQSCED-SREVYHEPSA-N
    • SMILES: OC(/C=C(/C)\C1C=CC(=CC=1)[N+](=O)[O-])=O

3-(4-nitrophenyl)but-2-enoic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
N498228-10mg
3-(4-nitrophenyl)but-2-enoic Acid
80854-59-7
10mg
$ 50.00 2022-06-03
TRC
N498228-50mg
3-(4-nitrophenyl)but-2-enoic Acid
80854-59-7
50mg
$ 185.00 2022-06-03
TRC
N498228-100mg
3-(4-nitrophenyl)but-2-enoic Acid
80854-59-7
100mg
$ 295.00 2022-06-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
2041545-1g
3-(4-Nitrophenyl)but-2-enoic acid
80854-59-7 97%
1g
¥4569.00 2024-07-28

3-(4-nitrophenyl)but-2-enoic Acid Related Literature

Additional information on 3-(4-nitrophenyl)but-2-enoic Acid

Introduction to 3-(4-nitrophenyl)but-2-enoic Acid (CAS No. 80854-59-7)

3-(4-nitrophenyl)but-2-enoic Acid, identified by its Chemical Abstracts Service (CAS) number 80854-59-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of nitroaromatic derivatives, characterized by the presence of a nitro group (-NO₂) substituent on a phenyl ring, coupled with a but-2-enoic acid moiety. The unique structural features of this molecule make it a valuable intermediate in the synthesis of various pharmacologically active agents, particularly in the development of novel therapeutic entities targeting inflammatory and metabolic disorders.

The nitro group in 3-(4-nitrophenyl)but-2-enoic Acid plays a pivotal role in its reactivity and biological activity. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution reactions. This property is particularly useful in medicinal chemistry for constructing complex molecular frameworks through cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. Additionally, the conjugation between the nitro group and the double bond in the but-2-enoic acid moiety influences the compound's electronic properties, making it a versatile scaffold for designing molecules with tailored physicochemical properties.

In recent years, 3-(4-nitrophenyl)but-2-enoic Acid has been explored as a key intermediate in the synthesis of nonsteroidal anti-inflammatory drug (NSAID) analogs. The but-2-enoic acid moiety is known to contribute to binding interactions with cyclooxygenase (COX) enzymes, which are central targets for NSAIDs. By incorporating a nitroaromatic group, researchers aim to modulate enzyme inhibition profiles and enhance selectivity against COX-2 over COX-1, thereby reducing gastrointestinal side effects associated with traditional NSAIDs. Preliminary studies have demonstrated that derivatives of this compound exhibit promising anti-inflammatory activity in preclinical models.

Another area of interest involves the application of 3-(4-nitrophenyl)but-2-enoic Acid in the development of antioxidants and chemopreventive agents. The nitro group serves as a site for redox transformations, allowing the compound to participate in radical scavenging reactions. This property is particularly relevant in contexts where oxidative stress contributes to disease pathogenesis, such as neurodegenerative disorders and cancer. Researchers have synthesized analogs of this compound that exhibit potent antioxidant activity in vitro, suggesting potential therapeutic applications in protecting against oxidative damage.

The synthetic utility of 3-(4-nitrophenyl)but-2-enoic Acid extends beyond pharmaceutical applications. In materials science, this compound has been investigated for its potential use as a monomer or intermediate in polymer synthesis. The presence of both an aromatic ring and a reactive double bond allows for polymerization via various routes, including free-radical and cationic polymerization. Functionalized polymers derived from this monomer could exhibit unique properties such as biodegradability or enhanced biocompatibility, making them suitable for biomedical applications.

Recent advancements in computational chemistry have further highlighted the significance of 3-(4-nitrophenyl)but-2-enoic Acid as a molecular scaffold. Molecular modeling studies have revealed that structural modifications around the nitro group and double bond can significantly alter binding affinities to target proteins. These insights have guided rational drug design efforts aimed at optimizing pharmacokinetic and pharmacodynamic profiles. By leveraging computational methods alongside experimental validation, researchers are accelerating the discovery of novel therapeutic agents derived from this compound.

The environmental impact of 3-(4-nitrophenyl)but-2-enoic Acid has also been examined in recent research. Studies have focused on its degradation pathways under various environmental conditions, including aquatic and soil ecosystems. Understanding these processes is crucial for assessing potential ecological risks associated with its use and disposal. Efforts are underway to develop environmentally benign synthetic routes that minimize waste generation and improve sustainability.

In conclusion, 3-(4-nitrophenyl)but-2-enoic Acid (CAS No. 80854-59-7) represents a multifaceted compound with broad applications across pharmaceuticals, materials science, and environmental chemistry. Its unique structural features offer opportunities for designing innovative therapeutics while also serving as a valuable tool in synthetic chemistry research. As scientific understanding continues to evolve, further exploration of this compound is expected to yield novel insights and applications that will benefit multiple sectors.

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